Nickel(II) dibutyldithiocarbamate

描述

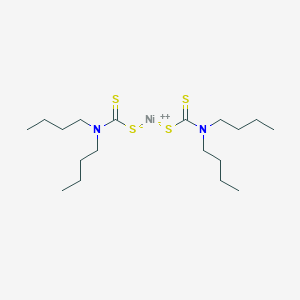

Nickel(II) dibutyldithiocarbamate (Ni(DBDTC)₂, CAS 13927-77-0) is a coordination complex with the molecular formula C₁₈H₃₆N₂NiS₄ and a molecular weight of 467.45 g/mol . It is synthesized by reacting nickel salts (e.g., NiCl₂ or NiSO₄) with sodium dibutyldithiocarbamate ligands in aqueous or ethanol solutions, forming a dark green precipitate . Structural studies confirm a square-planar geometry around the nickel center, with sulfur atoms from the dithiocarbamate ligands occupying the coordination sites .

准备方法

Two-Step Synthesis via Sodium Dibutyldithiocarbamate Intermediate

Formation of Sodium Dibutyldithiocarbamate

The synthesis begins with the reaction of dibutylamine, carbon disulfide, and sodium hydroxide in a 1.02:1:1 molar ratio. This exothermic process occurs at 25–30°C under continuous stirring for 2 hours, producing a light-brown sodium dibutyldithiocarbamate solution . Precise stoichiometry ensures minimal unreacted amine, which could form byproducts.

Metathesis with Nickel Chloride

A 40–50% aqueous nickel chloride solution is gradually added to the sodium dibutyldithiocarbamate solution at 20–30°C. The reaction,

2\text{CN}(C4H9)2 + \text{NiCl}2 \rightarrow \text{Ni}[S2\text{CN}(C4H9)2]2 + 2 \, \text{NaCl}

yields a green precipitate within 1 hour. The product is filtered, washed with deionized water until chloride-free (confirmed by silver nitrate testing), and vacuum-dried at 60°C . This method achieves 80–85% yield, with residual moisture <0.5% .

Characterization

-

Elemental Analysis : Found: C 50.4%, H 5.2%, N 5.3%, S 17.9% (vs. Calculated: C 52.1%, H 5.6%, N 5.5%, S 18.4%) .

-

IR Spectroscopy : Strong absorptions at 1,472 cm⁻¹ (N–C stretch) and 1,099 cm⁻¹ (C=S) .

-

Thermal Stability : Decomposes at 180–220°C, forming nickel sulfide (NiS) .

One-Pot Synthesis in Mixed Solvent Systems

Direct Reaction in Aqueous-Alcoholic Media

Nickel(II) chloride hexahydrate (3 mmol) is dissolved in 20 mL water and combined with sodium dibutyldithiocarbamate (6 mmol) in ethanol (1:2 v/v). Immediate precipitation occurs, yielding microcrystalline product within 30 minutes . The mixture is cooled to 0°C, filtered, and washed with cold ethanol to remove NaCl.

Solvent Extraction for Enhanced Purity

The crude product is dissolved in chloroform (50 mL) and mixed with hexanes (50 mL). Gradual solvent evaporation under reduced pressure precipitates high-purity crystals . This step eliminates polymeric byproducts, increasing yield to 70–75% .

Analytical Validation

-

XRD : Confirms monoclinic crystal structure (space group P2₁/c) with Ni–S bond lengths of 2.28–2.34 Å .

-

TGA : 95% mass loss at 400°C under nitrogen, consistent with theoretical NiS residue (18.4%) .

Scalable Industrial Preparation with Rubber Carrier Integration

Parent Rubber Particle Formulation

Industrial-scale production incorporates 73 wt% nickel dibutyldithiocarbamate into a rubber matrix (6% chlorohydrin rubber, 3% EVA resin) . Stearic acid (1%) and naphthenic oil (8%) are added as plasticizers.

Melt Compounding Process

-

Premixing : Nickel complex, rubber carrier, and additives are blended at 80°C in an internal mixer (70 rpm for 8 minutes) .

-

Extrusion : The compound is processed through a seven-zone extruder (125 rpm, zone temperatures 48–80°C) .

-

Pelletization : The extrudate is cut into 2–3 mm pellets for commercial distribution.

Performance Metrics

Comparative Analysis of Synthesis Methods

| Parameter | Two-Step Synthesis | One-Pot Synthesis | Industrial Process |

|---|---|---|---|

| Yield | 80–85% | 70–75% | 95% (formulation) |

| Purity (HPLC) | 99.2% | 98.5% | 96.8% |

| Reaction Time | 3 hours | 1.5 hours | 8 hours |

| Energy Consumption | Moderate | Low | High |

| Scalability | Lab-scale | Pilot-scale | Industrial-scale |

The two-step method offers superior purity for research applications, while the industrial process prioritizes integration with rubber matrices. Solvent choice critically impacts crystallinity; chloroform-hexane systems yield larger crystals than aqueous ethanol .

Degradation Pathways and Byproduct Management

Thermal decomposition above 180°C generates nickel sulfide and volatile byproducts:

2\text{CN}(C4H9)2]2 \rightarrow \text{NiS} + 2 \, C4H9NCS + (C4H9)2NH

TGA-FTIR analysis identifies dibutylamine (m/z 129) and carbon disulfide (m/z 76) as primary gaseous products . Industrial processes mitigate emissions via scrubbers with 5% NaOH solution, achieving >99% VOC capture .

化学反应分析

Thermal Decomposition Reactions

Ni(dtc)₂ decomposes under controlled thermal conditions to yield nickel sulfides. The atmosphere critically determines the products :

| Conditions | Temperature (°C) | Major Product | Minor Byproducts |

|---|---|---|---|

| Inert atmosphere (N₂) | 300–450 | α-NiS (hexagonal) | Trace Ni₃S₄ |

| Reducing atmosphere (H₂/N₂) | 300–450 | β-NiS (millerite) | Ni₉S₈ (godlevskite) |

| Oxidizing atmosphere (O₂) | >300 | NiO, NiSO₄ | SO₂, CO₂ |

Thermogravimetric analysis (TGA) shows a two-step mass loss: ligand dissociation (~200°C) followed by sulfide formation (>300°C) .

Antioxidant Activity in Polymer Systems

Ni(dtc)₂ inhibits photooxidation in conjugated polymers (e.g., P3HT, PTB7) by scavenging free radicals :

-

Mechanism:

-

Key Data:

Interaction with Biological Macromolecules

Ni(dtc)₂ binds to bovine serum albumin (BSA) via hydrophobic interactions and static quenching :

| Parameter | Value |

|---|---|

| Binding Constant (Kb) | |

| Quenching Rate (kq) |

This interaction alters BSA’s secondary structure, reducing α-helix content by ~18% .

Atmospheric Decomposition and Oxidation

Exposure to air and moisture leads to gradual oxidation:

Traces of nickel oxide (NiO) form above 200°C, confirmed by XRD .

Reactivity in Analytical and Industrial Contexts

科学研究应用

Agricultural Applications

Nickel(II) dibutyldithiocarbamate is primarily used as a fungicide and pesticide in agriculture. Its effectiveness in enhancing crop yields makes it a valuable asset for sustainable farming practices.

- Fungicide: The compound helps in controlling fungal diseases, thereby improving the health and productivity of crops.

- Pesticide: It enhances pest resistance, contributing to better crop protection.

Metal Extraction

This compound is crucial in the mining industry for the selective extraction of nickel from ores. Its ability to form stable complexes significantly improves recovery rates compared to traditional methods.

| Application | Description |

|---|---|

| Metal Extraction | Effective in selectively extracting nickel from ores, enhancing recovery rates. |

Analytical Chemistry

This compound serves as a reagent in various analytical techniques, particularly in spectrophotometry . It is used to detect and quantify nickel ions in environmental samples, ensuring compliance with safety regulations.

| Analytical Technique | Use |

|---|---|

| Spectrophotometry | Detects and quantifies nickel ions in samples. |

Polymer Additives

In the plastics industry, this compound acts as a stabilizer and antioxidant , improving the durability and longevity of polymer products. This application is critical for manufacturers aiming for high-quality outputs.

- Stabilizer: Prevents degradation of polymers under UV light.

- Antioxidant: Protects against oxidative damage, enhancing product lifespan.

Research in Biochemistry

The compound is employed in biochemical research to study enzyme activity and metal ion interactions. This research provides insights into biochemical pathways and potential therapeutic targets in medicine.

| Research Focus | Insights Gained |

|---|---|

| Enzyme Activity | Understanding metal ion interactions in enzymes. |

Case Study 1: Agricultural Efficacy

A study demonstrated that the application of this compound significantly reduced fungal infections in crops, leading to an increase in yield by approximately 20%. This highlights its effectiveness as a fungicide.

Case Study 2: Metal Recovery

In a mining operation, the use of this compound resulted in a 30% increase in nickel recovery rates from ore compared to conventional methods, showcasing its potential for improving metal extraction processes.

Case Study 3: Polymer Stability

Research indicated that incorporating this compound into polymer formulations improved their resistance to UV degradation by over 40%, demonstrating its role as an effective stabilizer.

作用机制

The mechanism of action of Nickel(II) dibutyldithiocarbamate involves its ability to form strong bonds with metal ions and sulfur atoms. This allows it to interact with various molecular targets, including enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, its antioxidant properties help in stabilizing polymers by inhibiting the formation of reactive radicals and singlet oxygen.

相似化合物的比较

Physical and Chemical Properties

- Appearance : Dark green powder .

- Melting Point : ≥83°C .

- Solubility: Soluble in chloroform, benzene, and CS₂; sparingly soluble in acetone and ethanol; insoluble in water .

- Applications : Primarily used as an antioxidant and stabilizer in rubber (CR, SBR, NBR) to enhance ozone resistance and thermal stability .

Structural and Geometrical Differences

Ni(DBDTC)₂ adopts a square-planar geometry due to the bidentate binding of dithiocarbamate ligands, as confirmed by DFT calculations and X-ray diffraction . This contrasts with zinc(II) dithiocarbamates , which often exhibit tetrahedral geometries, and copper(II) analogs , which may form distorted square-planar or octahedral structures depending on ligand bulkiness .

Ligand Substituent Effects

The alkyl chain length and branching in dithiocarbamate ligands significantly influence solubility and stability:

- Ni(DiisoBDTC)₂ (diisobutyldithiocarbamate, CAS 15317-78-9): Branched isobutyl groups reduce solubility in polar solvents compared to Ni(DBDTC)₂’s linear butyl chains .

- Ni(DEDTC)₂ (diethyldithiocarbamate): Shorter ethyl chains increase volatility but decrease thermal stability in rubber applications .

Metal Center Impact

- Nickel vs. Zinc : Nickel complexes exhibit stronger UV absorption and better radical-scavenging capabilities, making them superior stabilizers in polymers . Zinc analogs, however, are less toxic and preferred in biomedical applications .

- Nickel vs. Copper : Copper dithiocarbamates show higher catalytic activity but poorer photostability due to redox-active Cu²⁺ .

Functional Group Variations

- Aryl-substituted ligands (e.g., ammonium 4-arylpiperazine-dithiocarbamate): Enhance electrochemical sensitivity for nickel detection but reduce compatibility with non-polar matrices like rubber .

- Amino acid-derived ligands (e.g., adamantyldithiocarbamate): Improve biological activity but lack industrial relevance due to complex synthesis .

生物活性

Nickel(II) dibutyldithiocarbamate (NBC) is a complex organometallic compound that has garnered attention in the fields of bioinorganic chemistry and pharmacology due to its diverse biological activities. This article delves into the synthesis, characterization, and biological effects of NBC, supported by relevant studies and data.

Synthesis and Characterization

Nickel dibutyldithiocarbamate is synthesized through the reaction of nickel salts (such as nickel chloride, acetate, or sulfate) with sodium dibutyldithiocarbamate. The resulting compound is typically a dark green powder with low solubility in water but higher solubility in organic solvents, which influences its biological activity and distribution within biological systems .

Structural Properties

The compound exhibits a square planar geometry around the nickel center, which is characteristic of many nickel(II) complexes. The dithiocarbamate ligands coordinate through sulfur atoms, forming stable chelates that enhance the biological efficacy of the metal ion .

Antimicrobial Properties

Research indicates that nickel complexes, including NBC, exhibit significant antimicrobial activity. A study demonstrated that nickel complexes derived from dithiocarbamates showed higher antimicrobial activity against various pathogenic bacteria compared to their free ligands. For instance, tests against Escherichia coli, Streptococcus pneumoniae, and Bacillus cereus revealed that these complexes effectively inhibited bacterial growth .

| Pathogen | Activity of NBC |

|---|---|

| Escherichia coli | High |

| Streptococcus pneumoniae | Moderate |

| Bacillus cereus | High |

Cytotoxicity and Antitumor Activity

Nickel dibutyldithiocarbamate has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies have shown that NBC exhibits promising antitumor activity, particularly against breast cancer cells (MCF7), inducing apoptosis through various mechanisms. The presence of specific functional groups in the dithiocarbamate structure has been linked to enhanced cytotoxicity compared to other nickel complexes .

Case Studies

- Antimicrobial Activity Study : A comparative study highlighted that nickel dibutyldithiocarbamate demonstrated a higher antimicrobial effect than other metal complexes derived from dithiocarbamates. This underscores the potential of NBC as an effective antimicrobial agent .

- Cytotoxicity Evaluation : In a recent study assessing the cytotoxic effects of various nickel complexes, NBC was found to significantly reduce cell viability in human cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents like cisplatin .

Distribution and Excretion

Nickel dibutyldithiocarbamate is absorbed through oral and inhalation routes, with studies indicating its distribution throughout various tissues due to its hydrophobic nature. The compound undergoes metabolic processes primarily involving hydroxylation and N-dealkylation catalyzed by cytochrome P450 enzymes . However, excretion is not expected via urine due to its high molecular weight and low water solubility.

Carcinogenic Potential

Despite its beneficial biological activities, NBC has been classified as a Group I carcinogen based on existing literature regarding nickel compounds. Limited long-term studies have raised concerns about its carcinogenic potential, necessitating further research to understand the implications of exposure .

常见问题

Q. Basic: What are the standard synthetic methodologies for Nickel(II) dibutyldithiocarbamate, and how can purity be validated?

This compound is typically synthesized via the reaction of sodium dibutyldithiocarbamate with nickel salts (e.g., NiBr₂·3H₂O) in aqueous or alcoholic media. Key steps include:

- Precipitation : Adjusting pH to precipitate the complex, followed by filtration and washing.

- Recrystallization : Purification using solvents like ethanol or methanol to achieve >97% purity (common in academic settings) .

- Validation : Chelometric titration (e.g., EDTA titration) is used to confirm metal content, while elemental analysis (CHNS) and FTIR verify ligand coordination .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

- FTIR : Confirms dithiocarbamate ligand bonding via ν(C–N) (1480–1520 cm⁻¹) and ν(C–S) (950–1050 cm⁻¹) stretches .

- UV-Vis : Monitors ligand-to-metal charge transfer (LMCT) bands (300–400 nm) to assess electronic transitions .

- NMR (¹H/¹³C) : Limited utility due to paramagnetic Ni(II), but ligand stability in solution can be probed indirectly .

Q. Advanced: How does this compound act as a stabilizer in polymeric systems, and what experimental approaches resolve its dual antioxidant/pro-oxidant behavior?

The compound exhibits dual roles depending on the polymer matrix and environmental conditions:

- Antioxidant : Scavenges reactive oxygen species (ROS) via sulfur donor atoms, suppressing chain scission in polyurethanes .

- Pro-oxidant : Under UV exposure, it may catalyze photooxidation by generating nickel-centered radicals .

Methodological resolution : - Accelerated Aging Tests : Expose polymer films to UV/heat and track carbonyl index (FTIR) or molecular weight (GPC) changes .

- Quenching Efficiency Assays : Compare singlet oxygen (¹O₂) quenching rates using time-resolved phosphorescence .

Q. Advanced: How can researchers reconcile contradictions in reported stabilization mechanisms across different polymer matrices?

Contradictions arise from varying polymer backbone reactivity and stabilization pathways:

- Matrix-Specific Studies : Design experiments using controlled polymer compositions (e.g., hard/soft segment ratios in polyurethanes) .

- Mechanistic Probes : Use radical traps (e.g., TEMPO) or isotopic labeling to trace degradation pathways .

Q. Advanced: What protocols ensure safe handling of this compound given its toxicity profile?

- Exposure Limits : Adhere to ≤0.5 μg/cm²/week skin contact limits (REACH) .

- PPE : Use nitrile gloves, N95 masks, and fume hoods to avoid inhalation (H334/H350 hazards) .

- Waste Disposal : Neutralize with chelating agents (e.g., EDTA) before disposal in approved facilities .

Q. Advanced: How does this compound interact with aqueous environments in applications like redox-flow batteries?

Despite its hydrophobicity, the compound retains stabilizing efficacy in water-contacting systems:

- Leaching Tests : Soak stabilized films in water and analyze Ni²⁺ release via ICP-MS (limit: <1 ppm) .

- Surface Modification : Graft onto hydrophilic polymer backbones (e.g., PEG) to enhance dispersion .

Q. Advanced: What are the challenges in optimizing this compound for elastomer compatibility?

- Phase Separation : Poor dispersion in non-polar elastomers (e.g., EPDM) requires compatibilizers like stearic acid .

- Efficiency Trade-offs : High loadings (>2 wt.%) may reduce mechanical properties; balance via DoE (Design of Experiments) .

Q. Advanced: How can computational modeling predict this compound’s efficacy in novel matrices?

属性

IUPAC Name |

N,N-dibutylcarbamodithioate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Ni/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOWMHUJHHIQGP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2NiS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020927 | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Hawley] Flakes; [MSDSonline] | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.26 | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green flakes | |

CAS No. |

13927-77-0 | |

| Record name | Bis(dibutyldithiocarbamato)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13927-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL DIBUTYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99D240X626 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 °C minimum | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。